REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([O:9]C)=[O:8].Cl>O>[CH3:3][O:4][C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)(F)F)(F)F
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature until a single liquid layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
the lower layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted four times with 50 ml ethyl ether
|
Type
|
DISTILLATION
|
Details
|
the combined ether extracts and lower layer distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)O)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.3 g | |
YIELD: PERCENTYIELD | 73.4% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |